3-Chloro-1,3-diphenylpropan-1-one
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Overview
Description
3-Chloro-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C15H13ClO. It is a chlorinated derivative of 1,3-diphenylpropan-1-one, characterized by the presence of a chlorine atom attached to the first carbon of the propanone chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1,3-diphenylpropan-1-one can be synthesized through several methods. One common approach involves the chlorination of 1,3-diphenylpropan-1-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction typically occurs under reflux conditions, where the 1,3-diphenylpropan-1-one is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly to the solution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are typical reducing agents.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are standard oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 3-amino-1,3-diphenylpropan-1-one.
Reduction: 3-chloro-1,3-diphenylpropan-1-ol.
Oxidation: 3-chloro-1,3-diphenylpropanoic acid.
Scientific Research Applications
3-Chloro-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-chloro-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or altered metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpropan-1-one: The non-chlorinated parent compound, which lacks the chlorine atom.
3-Bromo-1,3-diphenylpropan-1-one: A brominated analog with similar reactivity but different electronic properties.
3-Iodo-1,3-diphenylpropan-1-one: An iodinated analog with distinct reactivity due to the larger atomic radius of iodine.
Uniqueness
3-Chloro-1,3-diphenylpropan-1-one is unique due to the presence of the chlorine atom, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
32831-01-9 |
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Molecular Formula |
C15H13ClO |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
3-chloro-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C15H13ClO/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
CLQXJFQXXHFKGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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